molecular formula C11H14O2 B1331465 Methyl 4-phenylbutanoate CAS No. 2046-17-5

Methyl 4-phenylbutanoate

Cat. No.: B1331465
CAS No.: 2046-17-5
M. Wt: 178.23 g/mol
InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N
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Description

Methyl 4-phenylbutanoate (CAS: 2046-17-5) is a fatty acid methyl ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure consists of a phenyl group attached to the fourth carbon of a butanoate chain esterified with a methyl group. This compound is classified under the FEMA 2739 designation as a flavoring agent, widely used in food and fragrance industries due to its pleasant, fruity odor .

Preparation Methods

Preparation Routes and Methods

Direct Esterification of 4-Phenylbutanoic Acid

The most straightforward method involves the esterification of 4-phenylbutanoic acid with methanol under acidic conditions. This classical Fischer esterification is catalyzed by strong acids such as sulfuric acid or hydrochloric acid, often under reflux conditions.

Key steps:

  • 4-Phenylbutanoic acid is mixed with excess methanol.
  • Acid catalyst is added.
  • The mixture is heated under reflux to drive the esterification.
  • Water formed is removed to shift equilibrium toward ester formation.
  • The product is purified by extraction and distillation.

This method is widely used due to its simplicity and availability of starting materials.

Synthesis via Grignard Reaction and Subsequent Esterification

A more complex but industrially relevant method involves the preparation of 4-phenylbutanoic acid derivatives via Grignard chemistry, followed by esterification to yield methyl 4-phenylbutanoate.

Detailed procedure (based on CN101265188A patent for related compounds):

  • Step 1: Preparation of Grignard Reagent

    Beta-bromophenylethane (2-bromo-1-phenylethane) reacts with magnesium metal in anhydrous methyl tert-butyl ether (MTBE) solvent, sometimes mixed with a thinner, under nitrogen atmosphere to form the Grignard reagent (phenylethylmagnesium bromide).

    • Reaction conditions: 30–60 °C, 1–12 hours
    • Solvent ratio (thinner to MTBE): 0 to 0.25:1
    • Molar ratio (MTBE to beta-bromophenylethane): 1 to 5:1
  • Step 2: Addition Reaction

    The Grignard reagent is reacted with diethyl oxalate (oxalic acid diethyl ester) at low temperatures (-30 to 50 °C) for 1–15 hours to form an intermediate keto-ester compound.

  • Step 3: Hydrolysis and Esterification

    The intermediate is hydrolyzed under acidic conditions (hydrochloric acid, mercaptan, or acetic acid) at 0–20 °C for 0.1–1 hour, followed by neutralization, washing, and drying to yield 2-oxo-4-phenylbutyrate, which can be further converted to this compound by esterification.

Advantages:

  • Short synthesis cycle
  • High yield (>80%)
  • Low production cost

Notes:

  • Strict anhydrous and anaerobic conditions are required.
  • The Grignard reaction is sensitive to moisture and oxygen.
  • The intermediate product is insoluble in MTBE, which helps avoid side reactions.

Oxidation of 4-Phenyl-1-butanol Followed by Esterification

Another approach involves oxidation of 4-phenyl-1-butanol to 4-phenylbutanoic acid, followed by methylation.

Procedure (based on US20170342018A1 patent):

  • 4-Phenyl-1-butanol is oxidized using sodium chlorite in the presence of a nitroxyl radical catalyst (e.g., TEMPO) and bleach under buffered aqueous conditions at 10–40 °C.
  • The reaction mixture is acidified at low temperature (0–10 °C) to precipitate 4-phenylbutanoic acid.
  • The acid is isolated by filtration and drying.
  • Subsequent esterification with methanol under acidic conditions yields this compound.

Key reaction conditions:

Step Conditions
Oxidation 10–40 °C, buffered aqueous medium
Acidification 0–10 °C, pH adjusted to 3
Esterification Acid catalysis, reflux with methanol

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Esterification 4-Phenylbutanoic acid Methanol, acid catalyst, reflux 70–85 Simple, straightforward Requires pure acid, equilibrium limited
Grignard Reaction + Esterification Beta-bromophenylethane, Mg MTBE solvent, diethyl oxalate, acid hydrolysis >80 High yield, short cycle Requires anhydrous, inert atmosphere
Oxidation of 4-phenyl-1-butanol 4-Phenyl-1-butanol NaClO2, TEMPO, bleach, acidification, esterification 75–85 Mild conditions, selective oxidation Multi-step, requires careful pH control

Research Findings and Notes

  • The Grignard-based method is industrially favored for its efficiency and cost-effectiveness despite the need for strict reaction conditions.
  • The oxidation method using sodium chlorite and TEMPO is environmentally friendlier and avoids organometallic reagents but involves more steps.
  • Direct esterification is the most classical and accessible method but may suffer from equilibrium limitations and requires removal of water to drive the reaction.
  • Solvent choice and reaction temperature critically influence yield and purity, especially in Grignard reactions.
  • Acid hydrolysis conditions (temperature and acid type) significantly affect the final product yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

  • Surfactant and Emulsifier :
    • Methyl 4-phenylbutanoate is utilized as a surfactant in various industrial processes. It acts as a fluid processing agent, enhancing the stability and performance of emulsions in formulations .
  • Material Processing Agent :
    • In manufacturing, it serves as a processing aid that improves the handling and application of materials, particularly in coatings and plastics .

Food Industry Applications

  • Flavoring Agent :
    • This compound is recognized for its use as a flavoring agent in the food industry. It contributes to the sensory profile of various food products, enhancing taste and aroma .
  • Nutritional Role :
    • This compound plays a role in cell signaling and can be involved in metabolic processes within organisms .

Pharmaceutical Applications

  • Neuroprotective Effects :
    • Research indicates that derivatives of phenylbutyrate, including this compound, exhibit neuroprotective properties. Studies show that administration can ameliorate cognitive deficits in models of neurodegenerative diseases such as Alzheimer's disease by modulating histone acetylation and enhancing synaptic plasticity markers .
  • Treatment of Neurodegenerative Disorders :
    • Phenylbutyrate has been linked to increased levels of protective proteins like DJ-1 in neuronal cells, which may help mitigate conditions such as Parkinson's disease by reducing oxidative stress and preventing protein aggregation .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study demonstrated that administration of phenylbutyrate reversed spatial learning deficits in mouse models of Alzheimer's disease. The treatment led to decreased levels of phosphorylated tau protein, suggesting potential therapeutic effects against cognitive decline associated with neurodegeneration .

Case Study 2: Protection Against MPTP Toxicity

In another study involving mouse models, phenylbutyrate treatment resulted in significant protection against neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The compound was shown to increase the expression of neuroprotective proteins and improve neuronal survival under oxidative stress conditions .

Data Tables

Application AreaSpecific UseMechanism/Effect
IndustrialSurfactant/EmulsifierEnhances stability of emulsions
Food IndustryFlavoring AgentImproves sensory attributes of food
PharmaceuticalCognitive enhancementModulates histone acetylation
NeuroprotectionParkinson's disease treatmentReduces oxidative stress and protein aggregation

Mechanism of Action

The mechanism by which methyl 4-phenylbutyrate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in the context of neuroprotection, it has been shown to modulate signaling pathways related to oxidative stress and inflammation. It can also act as a chemical chaperone, reducing endoplasmic reticulum stress and promoting cell survival .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Clear to pale-yellow liquid
  • Density : 1.016 g/cm³
  • Boiling Point : 258.9°C at 760 mmHg
  • Refractive Index : 1.499
  • Solubility : Moderate in organic solvents, low in water .

The compound is synthesized via direct esterification of γ-phenylbutyric acid with methanol under acidic conditions . Its structural simplicity and aromaticity contribute to its stability and suitability for industrial applications.

Comparison with Structural Analogs

Ethyl 4-Phenylbutanoate (CAS: 10031-93-3)

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.25 g/mol
  • Ethyl derivatives generally exhibit slightly higher boiling points due to increased molecular weight (e.g., ethyl esters typically boil 20–30°C higher than methyl esters). Applications: Similar use in flavoring, but odor profiles may differ due to ester chain length .
Property Methyl 4-Phenylbutanoate Ethyl 4-Phenylbutanoate
Molecular Weight (g/mol) 178.23 192.25
Boiling Point (°C) 258.9 ~280 (estimated)
Solubility in Water Low Very Low
Flavor Profile Fruity, mild Fruity, richer

Halogenated Derivatives

Examples include Methyl 4-(4-chlorophenyl)butanoate and Methyl 4-(4-bromophenyl)butanoate ():

  • Structural Modifications : Halogen atoms (Cl, Br) on the phenyl ring enhance molecular weight and polarizability.
  • Safety : Halogenated compounds may pose higher toxicity risks, requiring rigorous handling .
Derivative Molecular Weight (g/mol) Boiling Point (°C) Key Application
Methyl 4-(4-chlorophenyl)butanoate ~212.6 ~300 (estimated) Pharmaceutical intermediates
Methyl 4-(4-bromophenyl)butanoate ~257.1 ~310 (estimated) Research chemicals

Amino-Substituted Analogs

Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS: 56523-55-8):

  • Modification: Introduction of an amino group at the fourth carbon.
  • Impact: Enhanced polarity and water solubility due to the amino group and hydrochloride salt formation. Pharmacological Relevance: Serves as an intermediate in synthesizing statins and other bioactive molecules .

Functional Group Analysis

Ester Group Variations

  • Methyl vs. Ethyl Esters :
    • Methyl esters are more volatile, making them preferable in fragrances.
    • Ethyl esters often provide smoother odor profiles in food applications .
  • Branched vs.

Phenyl Ring Substitutions

  • Electron-Donating Groups (OCH₃): Enhance ring reactivity; derivatives like Methyl 4-(4-methoxyphenyl)butanoate may show distinct spectroscopic properties (e.g., NMR shifts) .

Biological Activity

Methyl 4-phenylbutanoate (M4PB) is an organic compound classified as a fatty acid methyl ester. It has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of M4PB, detailing its mechanisms, effects on health, and relevant research findings.

This compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H16_{16}O2_2
  • Molecular Weight : 192.26 g/mol
  • LogP : 2.89 (indicating moderate lipophilicity) .

The biological activity of M4PB is primarily attributed to its interactions with various molecular targets in the body. As an ester, it can undergo hydrolysis to release phenylbutyric acid and methanol, which may participate in several biochemical pathways. The phenyl group in its structure allows it to interact with aromatic receptors, potentially influencing neurotransmitter systems and metabolic pathways .

Neuroprotective Effects

Research indicates that M4PB exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies have shown that phenylbutyrate (the active form of M4PB) can increase the levels of DJ-1 protein in the brain, which is crucial for protecting neurons against oxidative stress and neurotoxicity associated with conditions like Parkinson's disease .

A specific study demonstrated that administration of phenylbutyrate led to a significant reduction in α-synuclein aggregation and improved cognitive functions in transgenic mouse models . This suggests that M4PB may have therapeutic potential in managing neurodegenerative disorders.

Cholesterol Regulation

M4PB has also been investigated for its role in cholesterol metabolism. It binds to epoxide hydrolase, inhibiting cholesterol synthesis and thereby reducing serum cholesterol levels. This mechanism positions M4PB as a candidate for treating conditions such as hypercholesterolemia and atherosclerosis .

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving C57BL/6 mice, treatment with phenylbutyrate resulted in a 260% increase in DJ-1 levels, providing protection against MPTP-induced neurotoxicity . This highlights the compound's potential for neuroprotection.
  • Cognitive Improvement :
    • Another study reported that phenylbutyrate administration reversed cognitive deficits in mouse models of Alzheimer's disease by restoring histone acetylation levels and activating synaptic plasticity markers such as GluR1 and PSD95 .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Methyl 2-methyl-4-phenylbutanoate Used as a starting material for complex organic synthesisHydrolysis and reduction reactions
Phenylbutyric Acid Neuroprotective and metabolic regulatorInhibition of oxidative stress and protein aggregation
Methyl 4-phenylbutyrate Cholesterol synthesis inhibitorBinding to epoxide hydrolase

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-phenylbutanoate, and what reaction conditions are optimal for high yield?

this compound is synthesized via esterification of γ-phenylbutyric acid with methanol, typically catalyzed by concentrated sulfuric acid. Optimal conditions include refluxing the reaction mixture to facilitate water removal, with a molar ratio of 1:5 (acid to alcohol) to drive the equilibrium toward ester formation. Reaction progression can be monitored using thin-layer chromatography (TLC) .

Q. How can the purity of this compound be assessed post-synthesis?

Purity evaluation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants. Physicochemical properties such as refractive index (1.499) and boiling point (258.9°C at 760 mmHg) should align with literature values for confirmation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include density (1.016 g/cm³), melting point (78°C), and vapor pressure (0.0133 mmHg at 25°C). These parameters inform solvent selection, storage conditions, and distillation protocols .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are susceptible to hydrolytic degradation .

Advanced Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of this compound, and how should data be interpreted?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. In ¹H NMR, the methyl ester group appears as a singlet (~3.6 ppm), while aromatic protons from the phenyl group resonate at 7.2–7.4 ppm. MS should show a molecular ion peak at m/z 178.23 .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations model electronic properties and reaction pathways, such as nucleophilic acyl substitution. Validation via experimental kinetic studies or intermediate trapping ensures computational accuracy .

Q. What strategies resolve discrepancies in reported physicochemical properties of this compound?

Replicate measurements under standardized conditions (e.g., ASTM methods) and cross-reference multiple databases (e.g., PubChem, NIST). Calibrate instruments using certified reference materials to minimize systematic errors .

Q. How can researchers optimize the scalability of this compound synthesis for industrial-grade production?

Implement continuous-flow reactors to enhance heat and mass transfer. Use acid-resistant catalysts (e.g., Amberlyst-15) for reusable, high-yield esterification. Process analytical technology (PAT) tools like in-line IR spectroscopy enable real-time monitoring .

Q. Methodological Notes

  • Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be included in appendices, while processed data (e.g., purity percentages) belong in the main text to support conclusions .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR) and report confidence intervals for replicated experiments .

Properties

IUPAC Name

methyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZGVBKMWFWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174421
Record name Methyl 4-phenylbutyrate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Methyl 4-phenylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.996-1.002
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2046-17-5
Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name METHYL 4-PHENYLBUTYRATE
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Record name Methyl 4-phenylbutanoate
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Synthesis routes and methods I

Procedure details

1800 g (10.98 moles) of 4-phenylbutyric acid, crystalline in a glass bottle was heated with a heating blanket for 2 h to melt the acid. The liquid was poured in 8 L of methanol in a 22 L reaction flask (3-necked round-bottom flask fitted with stirrer and thermometer adapters). The solution was stirred under Argon, temperature 20° C.-33° C., and 400 mL concentrated sulfuric acid was added in 50 mL portions. The temperature increased to 49° C. The solution was stirred under argon over the week-end and allowed to cool to ambient temperature. The solution was transferred to a quench tank and diluted with 8 L of water. The oil formed was separated and the aqueous phase was extracted with 2×1 L of ethyl acetate. The extracts were combined with the oil and the solution concentrated to give 1753 g of clear oil in 90% yield.
Quantity
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8 L
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Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A preferred method of preparing enantiomerically pure enantiomers of norfluoxetine comprises the asymmetric synthesis of the compound from 3-benzoylpropionic acid. According to this method, 3-benzoylpropionic acid is methylated to provide methyl 3-benzylpropionate, which is then contacted with (+)-B-chlorodiisopinocamphenylborane chloride ((+)-DIP-Cl) to provide (R)-χ-phenyl-χ-butrolactone if R-norfluoxetine is being prepared, or with (−)-DIP-Cl to provide (S)-χ-phenyl-χ-butrolactone if S-norfluoxetine is being prepared. The lactone is subsequently contacted with ammonia to provide the corresponding chiral 4-hydroxy-4-phenylbutanamide (i.e., (R)- or (S)-4-hydroxy-4-phenylbutanamide). A cyclic carbamate is then prepared from the amide by contacting the chiral 4-hydroxy-4-phenylbutanamide with iodobenzene diacetate. The carbamate is then contacted with base to provide chiral 3-amino-(1R)-phenyl-propanol-1-ol, which is subsequently converted to the corresponding enantiomer of norfluoxetine free base by contacting it with sodium hydride and 4-chlorobenzotrifluoride. This free base can then be converted into a salt by known methods. For example, (D)-tartaric acid can be contacted with (R)-norfluoxetine free base to provide (R)-norfluoxetine.(D)-tartarate. Similarly, (L)-tartaric acid can be contacted with (S)-norfluoxetine free base to provide (S)-norfluoxetine.(L)-tartarate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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